2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
Description
2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol: is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenol group
Properties
IUPAC Name |
2-[3-[(E)-2-thiophen-2-ylethenyl]-1,2,4-oxadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12-6-2-1-5-11(12)14-15-13(16-18-14)8-7-10-4-3-9-19-10/h1-9,17H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDAOBFQKEVMG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The thiophene and oxadiazole rings are then coupled through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Introduction of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The phenol group can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiophene and oxadiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the phenol group and the heterocyclic rings makes it a promising candidate for drug development, particularly in the areas of oncology and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. Its unique electronic properties make it suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the thiophene and oxadiazole rings can participate in π-π stacking interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenemethylamine and 2-thiopheneethanol share the thiophene ring structure.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole share the oxadiazole ring structure.
Uniqueness
What sets 2-{3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol apart is the combination of the thiophene, oxadiazole, and phenol moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
